Amenamevir

Vue d'ensemble

Description

Aménomévir, également connu sous son nom commercial Amenalief, est un médicament antiviral principalement utilisé pour le traitement du zona (herpès zoster). Il agit comme un inhibiteur du complexe hélicase-primase du virus du zona, qui est essentiel à la réplication de l'ADN viral . L'aménomévir a été approuvé au Japon pour le traitement du zona en 2017 .

Applications De Recherche Scientifique

L'aménomévir a plusieurs applications en recherche scientifique, notamment dans les domaines de la médecine et de la virologie :

Recherche antivirale : L'aménomévir est utilisé pour étudier l'inhibition de la réplication de l'ADN viral, en particulier dans les infections à virus de l'herpès simplex (HSV) et à virus varicelle-zona (VVZ).

Développement de médicaments : L'aménomévir sert de composé modèle pour le développement de nouveaux inhibiteurs de l'hélicase-primase présentant des profils d'efficacité et de sécurité améliorés.

Essais cliniques : L'aménomévir a été évalué dans des essais cliniques pour son efficacité dans le traitement de l'herpès génital et d'autres infections virales.

Mécanisme d'action

L'aménomévir exerce ses effets antiviraux en inhibant le complexe hélicase-primase de l'herpèsvirus. Ce complexe est responsable du déroulement de l'ADN viral et de la synthèse de l'amorce d'ARN nécessaire à la réplication de l'ADN. En inhibant ce complexe, l'aménomévir empêche la progression de la fourche de réplication virale, arrêtant ainsi la synthèse et la réplication de l'ADN viral . Les cibles moléculaires de l'aménomévir comprennent les enzymes hélicase et primase, qui sont essentielles à la réplication de l'ADN viral .

Mécanisme D'action

Target of Action

Amenamevir, also known as ASP2151, is an antiviral drug that primarily targets the helicase-primase complex of the herpes simplex virus (HSV) and varicella-zoster virus (VZV) . This complex is an essential enzyme for DNA replication of the herpesvirus .

Mode of Action

This compound acts as an inhibitor of the helicase-primase complex . It inhibits the replication fork progression that separates double DNA strands into two single strands during DNA synthesis . This unique mechanism of action disrupts the replication of the viral DNA, thereby inhibiting the proliferation of the virus .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway of the herpesvirus . By inhibiting the helicase-primase complex, this compound suppresses the progression of the replication fork, a critical step in DNA synthesis . This results in the inhibition of viral DNA replication and subsequent viral proliferation .

Pharmacokinetics

This compound demonstrates less than dose-proportional pharmacokinetic characteristics . Following oral administration, it is primarily absorbed from the small intestine . The pharmacokinetics of this compound are affected by food, with the area under the plasma drug concentration versus time curve from time zero to infinity (AUC inf) almost doubling when this compound is administered with food . The main elimination pathway in mice is oxidative metabolism at a methyl group and a 1,2,3-trisubstituted benzene ring followed by biliary and fecal excretion .

Result of Action

The inhibition of the helicase-primase complex by this compound leads to the suppression of herpesvirus DNA replication . This results in the inhibition of viral proliferation, thereby exerting its antiviral effect . Clinical trials have demonstrated the efficacy of this compound in the treatment of herpes zoster .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food can significantly increase the bioavailability of the drug . Furthermore, the age of the patient may also influence the pharmacokinetics of this compound . .

Analyse Biochimique

Biochemical Properties

Amenamevir interacts with the helicase-primase complex of the herpes simplex virus (HSV) and varicella-zoster virus (VZV), inhibiting the replication fork progression that separates double DNA strands into two single strands during DNA synthesis . This unique mechanism of action differentiates this compound from other antiviral drugs .

Cellular Effects

This compound has demonstrated potent antiviral activity against HSV and VZV. Its antiviral activity is not influenced by the viral replication cycle, unlike acyclovir . It has shown clinical efficacy in patients with herpes zoster, with over 1,240,000 patients successfully treated in Japan .

Molecular Mechanism

This compound acts as an inhibitor of the zoster virus’s helicase–primase complex . This complex is essential for the replication of viral genomic DNA. By inhibiting this complex, this compound suppresses the progression of the replication fork, which separates double DNA strands into two single strands during DNA synthesis .

Temporal Effects in Laboratory Settings

In a phase 3 study, adult immunocompetent patients with recurrent genital herpes were randomly assigned to administer this compound 1200 mg or placebo as a patient-initiated therapy within 6 hours after onset of prodromal symptoms . The median time to all lesion healing was 4.0 days for this compound versus 5.1 days for placebo .

Dosage Effects in Animal Models

In a mouse model of herpes simplex virus type-1 infection, the 50% effective oral doses of this compound and valaciclovir were 1.9 mg/kg and 27 mg/kg twice daily, respectively .

Metabolic Pathways

The main elimination pathway in mice is oxidative metabolism at a methyl group and a 1,2,3-trisubstituted benzene ring followed by biliary and fecal excretion . Following oral administration of 14 C-amenamevir to mice, 100.63% of the dose (10.06% in urine and 90.46% in feces) was excreted by 96 h post-dose .

Transport and Distribution

After oral administration, this compound is mainly absorbed in the small intestine . The drug-derived radioactivity was rapidly distributed in organs and tissues after oral administration . The high distribution of radioactivity into the liver and kidneys favors biliary and renal excretion .

Méthodes De Préparation

L'aménomévir peut être synthétisé à l'aide d'une réaction d'Ugi à quatre composants, qui est une réaction multicomposants permettant la construction rapide de molécules complexes. La réaction d'Ugi implique la combinaison d'un acide carboxylique, d'une amine, d'un composé carbonylé et d'un isocyanure . Cette méthode est considérée comme plus durable, plus courte et à rendement plus élevé que les autres synthèses rapportées . Les conditions réactionnelles impliquent généralement des températures douces et peuvent être réalisées dans une synthèse monotope, ce qui la rend pratique pour la production industrielle .

Analyse Des Réactions Chimiques

L'aménomévir subit diverses réactions chimiques, notamment :

Oxydation : L'aménomévir contient un cycle thiopyranne qui peut être oxydé pour former des sulfoxydes et des sulfones.

Substitution : Les cycles aromatiques de l'aménomévir peuvent subir des réactions de substitution aromatique électrophile.

Hydrolyse : Les liaisons amides de l'aménomévir peuvent être hydrolysées en conditions acides ou basiques pour donner les acides carboxyliques et les amines correspondants.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, les électrophiles comme les halogènes pour la substitution et les acides ou les bases pour l'hydrolyse. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Comparaison Avec Des Composés Similaires

L'aménomévir est unique parmi les médicaments antiviraux en raison de son inhibition spécifique du complexe hélicase-primase. Des composés similaires comprennent :

Pritelivir : Un autre inhibiteur de l'hélicase-primase ayant une activité contre le HSV mais pas contre le VZV.

Valacyclovir : Un promédicament de l'acyclovir avec une meilleure biodisponibilité.

L'unicité de l'aménomévir réside dans sa capacité à inhiber à la fois le HSV et le VZV, tandis que d'autres inhibiteurs de l'hélicase-primase comme le pritelivir sont principalement actifs contre le HSV .

Propriétés

IUPAC Name |

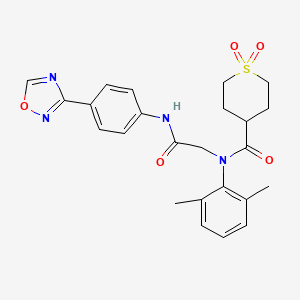

N-(2,6-dimethylphenyl)-N-[2-[4-(1,2,4-oxadiazol-3-yl)anilino]-2-oxoethyl]-1,1-dioxothiane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O5S/c1-16-4-3-5-17(2)22(16)28(24(30)19-10-12-34(31,32)13-11-19)14-21(29)26-20-8-6-18(7-9-20)23-25-15-33-27-23/h3-9,15,19H,10-14H2,1-2H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHNIVNAFBSLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC=C(C=C2)C3=NOC=N3)C(=O)C4CCS(=O)(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027753 | |

| Record name | Amenamevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841301-32-4 | |

| Record name | Amenamevir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=841301-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amenamevir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841301324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amenamevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11701 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amenamevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMENAMEVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94X46KW4AE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Amenamevir?

A1: this compound is a helicase-primase inhibitor, targeting the enzymatic activity of the helicase-primase complex essential for viral DNA replication in herpesviruses like HSV-1, HSV-2, and VZV. [, , , , , ] Unlike nucleoside analogs that require phosphorylation by viral thymidine kinase, this compound directly inhibits the helicase-primase complex. [, , , ] This direct inhibition prevents viral DNA replication, effectively targeting both acyclovir-susceptible and acyclovir-resistant strains. [, , , ]

Q2: How does this compound's mechanism differ from that of acyclovir?

A2: Acyclovir requires phosphorylation by viral thymidine kinase to become active, while this compound directly inhibits the helicase-primase complex without needing prior phosphorylation. [, , , , ] This difference is significant because it allows this compound to remain effective against acyclovir-resistant strains where the viral thymidine kinase is often mutated. [, , ] Additionally, this compound's antiviral activity is not dependent on the viral replication cycle, unlike acyclovir. []

Q3: What are the downstream effects of this compound's inhibition of the helicase-primase complex?

A3: By inhibiting the helicase-primase complex, this compound directly prevents viral DNA replication, effectively halting the progression of the viral infection. [, , , ] This inhibition leads to a reduction in viral load, ultimately contributing to the resolution of herpesvirus infections. []

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research papers delve into the pharmacological properties and clinical applications of this compound, they do not explicitly state its molecular formula or weight. For precise structural data, it is recommended to refer to chemical databases like PubChem or ChemSpider.

Q5: Has research been conducted on this compound's compatibility and stability in different material formulations?

A5: Yes, research has explored this compound's formulation in gummi formulations using solid dispersions with polyvinyl alcohol (PVA) as carriers. [] The study investigated various PVAs with different degrees of hydrolysis and found PVA 80 to be the most suitable carrier for gummi formulations due to its superior dissolution, stability, and in vivo absorption in dogs. []

Q6: What is known about the absorption, metabolism, and excretion of this compound?

A6: this compound demonstrates rapid absorption following oral administration, reaching peak drug concentration in plasma within 1.0 to 1.5 hours. [] The drug primarily undergoes hepatic metabolism, mainly by CYP3A4, and is subsequently excreted primarily in feces (74.6% of the administered dose), followed by urine (20.6%). [, ]

Q7: Are there any known drug interactions with this compound?

A7: Yes, this compound is both a substrate and an inducer of CYP3A4 and can participate in drug interactions. [] Co-administration with drugs metabolized by CYP3A4, such as quetiapine, may lead to decreased blood levels of those drugs, potentially affecting their efficacy. [] this compound also induces CYP2B6 and inhibits CYP2C8, potentially impacting the metabolism of co-administered drugs that are substrates of these enzymes. [, ]

Q8: Has the efficacy of this compound been evaluated in preclinical models?

A9: Yes, this compound has been extensively studied in various preclinical models. For instance, in a murine model of HSV-1 infection, this compound effectively suppressed intradermal HSV-1 growth in a dose-dependent manner. [] Additionally, continuous infusion of this compound significantly reduced intradermal HSV-1 titers, demonstrating its efficacy in vivo. []

Q9: What about clinical trials? Has this compound proven effective in treating herpes zoster in humans?

A10: Yes, this compound's efficacy and safety have been confirmed in clinical trials involving patients with herpes zoster. [, , ] A phase 3 study demonstrated that this compound 400 mg once daily was non-inferior to valacyclovir 1000 mg three times daily in achieving cessation of new lesion formation by day 4 of treatment. []

Q10: Is there a risk of developing resistance to this compound?

A11: While this compound is effective against acyclovir-resistant strains, the emergence of resistance to this compound itself has been observed in vitro. [] Studies have identified specific mutations in the UL5 helicase and UL52 primase genes of HSV-1 and HSV-2 that confer resistance to this compound. []

Q11: What is the significance of the K356N mutation in UL5 helicase in relation to this compound resistance?

A12: The K356N mutation in UL5 helicase is significant because it is the most frequently observed mutation in this compound-resistant HSV-1 strains. [] Viruses carrying this mutation exhibit a 10-fold higher resistance to this compound compared to other mutants. [] Interestingly, this mutation does not appear to affect viral growth in vitro or virulence in vivo, suggesting that this compound-resistant strains with this mutation may still pose a clinical challenge. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.